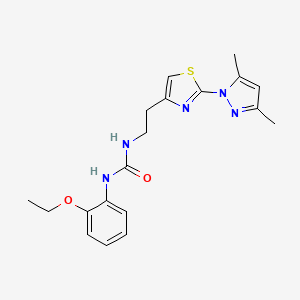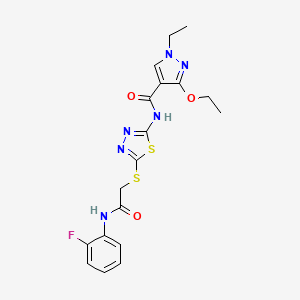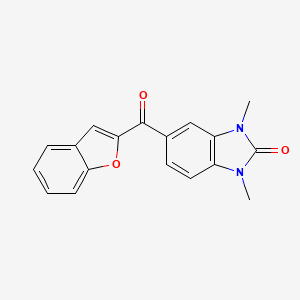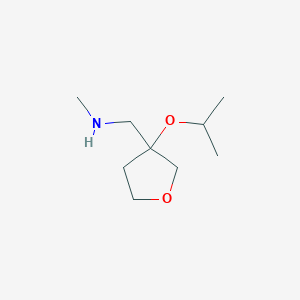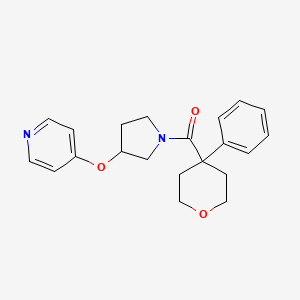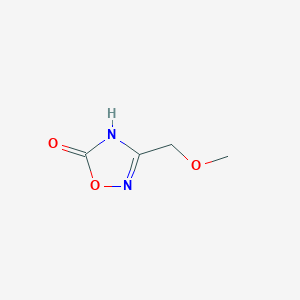
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide, also known as C646, is a small molecule inhibitor that has gained significant attention from the scientific community due to its potential therapeutic applications. C646 is a potent and selective inhibitor of the histone acetyltransferase (HAT) enzyme, which plays a crucial role in the regulation of gene expression.
Mechanism of Action
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide works by binding to the active site of the HAT enzyme, thereby inhibiting its activity. The HAT enzyme is responsible for acetylating histones, which leads to the activation of gene expression. By inhibiting the HAT enzyme, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide prevents the acetylation of histones, leading to the repression of gene expression.
Biochemical and Physiological Effects:
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. Additionally, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. In animal models of diabetes, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been shown to improve glucose tolerance and insulin sensitivity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide is its potency and selectivity for the HAT enzyme. This makes it an ideal tool for studying the role of the HAT enzyme in various biological processes. Additionally, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide is readily available and easy to use in lab experiments. However, one limitation of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide is its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide. One area of research is the identification of novel HAT inhibitors with improved potency and selectivity. Additionally, the therapeutic potential of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide in other diseases such as cardiovascular diseases and neurodegenerative diseases should be further explored. Finally, the development of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide as a clinical drug for the treatment of cancer and other diseases should be investigated.
Conclusion:
In conclusion, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide is a small molecule inhibitor with significant potential for therapeutic applications. Its inhibition of the HAT enzyme has been shown to have antitumor effects and potential therapeutic applications in other diseases. While there are limitations to its use in lab experiments, the future directions for the study of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide are promising.
Synthesis Methods
The synthesis of 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide involves the reaction of 7-amino-2-methylchromene-3-carboxylic acid with diethylamine and 4-bromo-1,1'-biphenyl-4-carbonyl chloride. The reaction is carried out in the presence of a base and a solvent such as acetonitrile. The resulting product is then purified by column chromatography to obtain 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide in its pure form.
Scientific Research Applications
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been extensively studied in the field of cancer research due to its ability to inhibit the HAT enzyme. The HAT enzyme is known to be overexpressed in various types of cancer, and its inhibition by 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been shown to have antitumor effects. Additionally, 7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide has been studied for its potential therapeutic applications in other diseases such as inflammation, diabetes, and cardiovascular diseases.
properties
IUPAC Name |
7-(diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-3-29(4-2)22-15-12-20-16-23(25(27)30)26(31-24(20)17-22)28-21-13-10-19(11-14-21)18-8-6-5-7-9-18/h5-17H,3-4H2,1-2H3,(H2,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPEGDNBJIBLJKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C4=CC=CC=C4)O2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Diethylamino)-2-(4-phenylphenyl)iminochromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2452396.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2452399.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide;hydrochloride](/img/structure/B2452404.png)
